18-Hydroxycortisone

Description

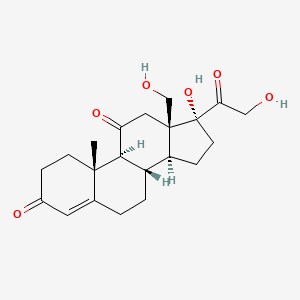

Structure

2D Structure

3D Structure

Properties

CAS No. |

96737-55-2 |

|---|---|

Molecular Formula |

C21H28O6 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,14-15,18,22-23,27H,2-7,9-11H2,1H3/t14-,15-,18+,19-,20+,21-/m0/s1 |

InChI Key |

FPYGQPQXGSIDSF-RBWSHPMZSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)CO |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)CO |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)CO |

Synonyms |

17,18,21-trihydroxy-4-pregnene-3,11,20-trione 18-hydroxycortisone |

Origin of Product |

United States |

Biosynthesis and Enzymology of 18 Hydroxylated Corticosteroids

Precursors and Substrates in Steroidogenic Pathways

The synthesis of 18-hydroxylated corticosteroids involves specific precursor molecules that undergo targeted enzymatic modifications. The primary pathways leading to 18-hydroxycorticosterone (B144385) and 18-hydroxycortisol highlight the sequential hydroxylation and oxidation steps critical for mineralocorticoid and glucocorticoid hormone production.

Corticosterone (B1669441) as a Substrate for 18-Hydroxycorticosterone Synthesis

Corticosterone serves as a key intermediate in the biosynthesis of aldosterone (B195564), the primary mineralocorticoid. The conversion of corticosterone to 18-hydroxycorticosterone is a crucial step in this pathway. This transformation is catalyzed by the enzyme aldosterone synthase (CYP11B2), which possesses both 11β-hydroxylase and 18-hydroxylase activities testcatalog.orgwikipedia.orgresearchgate.netmedlineplus.govjcrpe.orgoup.com. Corticosterone is first hydroxylated at the 11β position, often from its precursor 11-deoxycorticosterone (DOC), and then undergoes 18-hydroxylation to yield 18-hydroxycorticosterone testcatalog.orgresearchgate.netmedlineplus.govjcrpe.orgoup.com. Subsequently, 18-hydroxycorticosterone is further oxidized to aldosterone wikipedia.orgmedlineplus.govoup.com. 18-Hydroxycorticosterone itself is considered an intermediate with low mineralocorticoid activity oup.com.

Cortisol as a Substrate for 18-Hydroxycortisol Synthesis

Cortisol, the principal glucocorticoid, can also be a substrate for 18-hydroxylation, leading to the formation of 18-hydroxycortisol (18-hydroxycortisone) and 18-oxocortisol (B1195184) oup.comuniprot.orgnih.govnih.govtandfonline.comnih.gov. This process is particularly relevant in understanding certain adrenal pathologies. While the precise pathways and enzymes involved in cortisol's 18-hydroxylation are complex and may involve both CYP11B1 and CYP11B2, research indicates that aldosterone synthase (CYP11B2) plays a significant role, often being more efficient in this conversion than CYP11B1 oup.comnih.gov. The synthesis of 18-hydroxycortisol from cortisol is thought to occur primarily in the zona glomerulosa, the site of aldosterone synthesis, and is characterized by an initial 17α-hydroxylation followed by 18-hydroxylation oup.comtandfonline.com. In healthy individuals, these "hybrid steroids" are produced in very low amounts, but their levels are significantly elevated in conditions such as primary aldosteronism oup.comuniprot.orgtandfonline.com. The physiological regulation of 18-hydroxycortisol levels appears to be influenced by ACTH, showing a circadian variation similar to cortisol itself nih.gov.

Other Potential Steroid Precursors

While corticosterone and cortisol are the primary identified precursors for 18-hydroxylated corticosteroids, other steroid intermediates can also serve as substrates or be involved in related pathways. 11-Deoxycorticosterone (DOC) is a direct precursor to corticosterone and is also acted upon by CYP11B2 in the aldosterone synthesis pathway medlineplus.govjcrpe.orgwikipedia.orgoup.comscielo.brkegg.jp. Furthermore, 18-hydroxydeoxycorticosterone (18-OH-DOC) has been identified as a substrate for CYP11B2, being converted to 18-hydroxycorticosterone and aldosterone nih.govahajournals.org. In some contexts, 11-deoxycortisol has also been implicated as a precursor in the formation of 18-hydroxycortisol nih.gov.

Key Enzymes Involved in 18-Hydroxylation

The enzymatic catalysis of 18-hydroxylation in corticosteroid biosynthesis is predominantly carried out by members of the cytochrome P450 11B (CYP11B) gene family. These enzymes are critical for both mineralocorticoid and glucocorticoid pathways.

Cytochrome P450 11B2 (Aldosterone Synthase, CYP11B2)

Cytochrome P450 11B2, also known as aldosterone synthase (ALDO), is a mitochondrial enzyme primarily expressed in the zona glomerulosa of the adrenal cortex oup.comwikipedia.orgoup.comscielo.brresearchgate.netbioscientifica.com. It is encoded by the CYP11B2 gene jcrpe.orgwikipedia.org. CYP11B2 is a multifunctional enzyme, possessing steroid 11β-hydroxylase, 18-hydroxylase, and 18-oxidase activities testcatalog.orgmedlineplus.govjcrpe.orgoup.comwikipedia.orgoup.comscielo.brpnas.org. These activities are essential for the final steps of aldosterone biosynthesis.

CYP11B2 plays a pivotal role in the 18-hydroxylation of corticosterone, converting it to 18-hydroxycorticosterone testcatalog.orgwikipedia.orgresearchgate.netmedlineplus.govjcrpe.orgoup.comoup.comwikipedia.org. This process is part of the sequential conversion of 11-deoxycorticosterone (DOC) through corticosterone and 18-hydroxycorticosterone to aldosterone medlineplus.govjcrpe.orgoup.comwikipedia.org. The enzyme's 18-hydroxylase activity specifically targets the methyl group at the C18 position of corticosterone wikipedia.orgoup.comwikipedia.org. In addition to its 18-hydroxylase activity, CYP11B2 also catalyzes the subsequent 18-oxidation step, converting 18-hydroxycorticosterone to aldosterone wikipedia.orgmedlineplus.govjcrpe.orgoup.com. Research has demonstrated that CYP11B2 is also capable of 18-hydroxylating cortisol, albeit with varying efficiency depending on the specific study conditions and the presence of other enzymes oup.comnih.gov.

Table 1: Key Enzymes and Their Roles in 18-Hydroxylation of Corticosteroids

| Enzyme Name | Gene Name | Primary Location | Key Activities | Substrates for 18-Hydroxylation | Products of 18-Hydroxylation |

| Aldosterone Synthase (CYP11B2) | CYP11B2 | Zona Glomerulosa (Adrenal Cortex) | 11β-hydroxylase, 18-hydroxylase, 18-oxidase | Corticosterone, Cortisol | 18-Hydroxycorticosterone, 18-Hydroxycortisol |

| 11β-Hydroxylase (CYP11B1) | CYP11B1 | Zona Fasciculata/Reticularis (Adrenal Cortex) | 11β-hydroxylase | Cortisol (potentially) | 18-Hydroxycortisol (potentially) |

Table 2: Steroid Intermediates and Products in 18-Hydroxylation Pathways

| Precursor/Substrate | Key Enzyme(s) | Product(s) of 18-Hydroxylation | Further Metabolites/Products |

| Corticosterone | CYP11B2 | 18-Hydroxycorticosterone | Aldosterone |

| Cortisol | CYP11B2 (primarily), CYP11B1 | 18-Hydroxycortisol (this compound) | 18-Oxocortisol |

| 11-Deoxycorticosterone (DOC) | CYP11B2 | Corticosterone | 18-Hydroxycorticosterone, Aldosterone |

| 18-Hydroxydeoxycorticosterone (18-OH-DOC) | CYP11B2 | 18-Hydroxycorticosterone | Aldosterone |

Compound List:

this compound (18-Hydroxycortisol)

18-Hydroxycorticosterone

18-Oxocortisol

18-Hydroxydeoxycorticosterone (18-OH-DOC)

Aldosterone

Corticosterone

Cortisol

11-Deoxycortisol

11-Deoxycorticosterone (DOC)

Cytochrome P450 11B1 (CYP11B1)

Cytochrome P450 11B2 (CYP11B2)

Catalytic Role in 18-Hydroxylation of Cortisol

The 18-hydroxylation of cortisol, converting it to 18-hydroxycortisol, is a critical step in the production of certain steroid hormones. This reaction is primarily catalyzed by enzymes within the Cytochrome P450 11B family. Specifically, aldosterone synthase (CYP11B2) and, to a lesser extent, 11β-hydroxylase (CYP11B1) are involved in this process. Studies using transfected cell lines have demonstrated that both CYP11B1 and CYP11B2 can synthesize 18-hydroxycortisol from cortisol, although CYP11B2 exhibits greater efficiency in this conversion. nih.govebi.ac.ukresearchgate.netnih.govoup.com

CYP11B1, primarily known for its role in cortisol synthesis, can also perform 18-hydroxylation of cortisol, albeit at a lower efficiency compared to CYP11B2. nih.govoup.com The enzyme CYP11B2, also known as aldosterone synthase, is the principal enzyme responsible for the multi-step synthesis of aldosterone from deoxycorticosterone (DOC), which involves sequential 11β-hydroxylation, 18-hydroxylation, and 18-oxidation. wikipedia.orgaem-sbem.com CYP11B2 is also capable of converting cortisol to 18-hydroxycortisol and further to 18-oxocortisol. ebi.ac.uknih.gov

Enzymatic Mechanism: Processive and Distributive Steps in Hydroxylation and Oxidation

Cytochrome P450 enzymes involved in steroid metabolism exhibit varying degrees of processivity, which refers to the ability of the enzyme to perform multiple catalytic steps on a single substrate molecule without releasing the intermediate product. mdpi.comnih.govresearchgate.net For the synthesis of aldosterone, CYP11B2 catalyzes a processive multi-step oxidation, involving 11β-hydroxylation, 18-hydroxylation, and 18-oxidation. aem-sbem.commdpi.com This processive nature means that intermediates in the pathway are less likely to dissociate from the enzyme's active site before the next reaction occurs.

In contrast, other P450 enzymes, such as P450 19A1 (aromatase), are described as distributive, where intermediate products dissociate from the enzyme and may need to re-bind for subsequent reactions. mdpi.comnih.govresearchgate.net While CYP11B1 also exhibits 18-hydroxylation activity on cortisol, its catalytic mechanism and processivity in this specific reaction are less extensively detailed compared to CYP11B2's role in aldosterone synthesis. nih.govoup.com Research suggests that CYP11B1's substrate-binding site may be more spatially restricted, potentially limiting its capacity for multiple hydroxylations compared to the more extended site of CYP11B2. nih.gov

Substrate Specificity and Kinetic Parameters

The substrate specificity and kinetic parameters of CYP11B enzymes are crucial for understanding their roles in steroidogenesis. For CYP11B2 (aldosterone synthase), the apparent Michaelis constant (Km) for cortisol has been estimated to be approximately 2.6 µM. nih.govoup.com This value indicates the substrate concentration at which the enzyme achieves half of its maximum velocity. For 11-deoxycorticosterone (DOC), a primary substrate for aldosterone synthesis, the Km for CYP11B2 is reported as 106 µM, with a Vmax of 238 nmol/min/nmol enzyme. genecards.org

CYP11B1, while primarily an 11β-hydroxylase, also shows some affinity for cortisol as a substrate for 18-hydroxylation. nih.govoup.com Studies have indicated that CYP11B2 is more efficient than CYP11B1 at 18-hydroxylation of cortisol. nih.govresearchgate.netoup.com The kinetic parameters for CYP11B1's 18-hydroxylation of cortisol are less clearly defined in the literature compared to its 11β-hydroxylase activity. However, research suggests that while CYP11B1 can convert cortisol to 18-hydroxycortisol, the conversion efficiency is low in vitro. oup.com

Table 1: Kinetic Parameters of CYP11B Enzymes with Cortisol

| Enzyme | Substrate | Apparent Km (µM) | Vmax (nmol/min/nmol enzyme) | Reference |

| CYP11B2 | Cortisol | 2.6 | Not specified | nih.govoup.com |

| CYP11B1 | Cortisol | Not specified | Not specified | nih.govoup.com |

Note: Vmax values for CYP11B1 and CYP11B2 with cortisol as a substrate were not consistently reported across the reviewed literature.

Cytochrome P450 11B1 (11β-Hydroxylase, CYP11B1)

Cytochrome P450 11B1 (CYP11B1), also known as 11β-hydroxylase, is a key enzyme in the biosynthesis of glucocorticoids, primarily cortisol. It is expressed in the zona fasciculata (ZF) and zona reticularis (ZR) of the adrenal cortex. aem-sbem.comwikipedia.orgfrontiersin.orgwikipedia.orgnih.govahajournals.org

While CYP11B1's primary role is the 11β-hydroxylation of 11-deoxycortisol to produce cortisol, it also possesses the capacity to catalyze the 18-hydroxylation of cortisol, albeit with lower efficiency compared to CYP11B2. nih.govoup.com This activity means that CYP11B1 can contribute to the production of 18-hydroxycortisol within the zona fasciculata. nih.govnih.gov Studies using transfected cells have confirmed that CYP11B1-transfected cells can convert cortisol to 18-hydroxycortisol, although the conversion rate is reported to be low in vitro. oup.com

CYP11B1 and CYP11B2 are closely related enzymes, sharing high sequence homology, but they exhibit distinct functional specificities and localization within the adrenal cortex. aem-sbem.comnih.govoup.com

Localization: CYP11B1 is predominantly expressed in the zona fasciculata and zona reticularis, synthesizing cortisol and corticosterone. aem-sbem.comwikipedia.orgfrontiersin.orgwikipedia.orgnih.gov CYP11B2 is primarily localized to the zona glomerulosa, responsible for aldosterone synthesis. aem-sbem.comwikipedia.orgfrontiersin.orgahajournals.org

Catalytic Activity: CYP11B1 acts as an 11β-hydroxylase, converting 11-deoxycortisol to cortisol and 11-deoxycorticosterone (DOC) to corticosterone. wikipedia.orgaem-sbem.comnih.gov It also has some 18-hydroxylase activity on cortisol. nih.govoup.com CYP11B2, on the other hand, is a multifunctional enzyme that performs 11β-hydroxylation of DOC, followed by 18-hydroxylation and 18-oxidation to produce aldosterone. wikipedia.orgaem-sbem.comnih.gov

Efficiency: CYP11B2 is generally more efficient than CYP11B1 in the 18-hydroxylation of cortisol. nih.govresearchgate.netoup.com The Km of CYP11B2 for cortisol is approximately 2.6 µM, while specific kinetic parameters for CYP11B1's 18-hydroxylation of cortisol are less defined, suggesting a lower capacity. nih.govoup.com

Processivity: CYP11B2 catalyzes a processive multi-step oxidation for aldosterone synthesis. aem-sbem.commdpi.com While CYP11B1 can perform 18-hydroxylation, its processivity in this reaction is not as clearly established, and its substrate-binding site may be more restrictive, potentially limiting multiple hydroxylations. nih.gov

Table 2: Comparative Activities of CYP11B1 and CYP11B2

| Feature | CYP11B1 (11β-Hydroxylase) | CYP11B2 (Aldosterone Synthase) |

| Primary Function | Cortisol and corticosterone synthesis | Aldosterone synthesis |

| Primary Location | Zona Fasciculata (ZF), Zona Reticularis (ZR) | Zona Glomerulosa (ZG) |

| 18-Hydroxylation of Cortisol | Capable, but less efficient than CYP11B2 nih.govoup.com | Capable, more efficient than CYP11B1 nih.govresearchgate.netoup.com |

| Substrate Affinity (Cortisol Km) | Not specified for 18-hydroxylation nih.govoup.com | ~2.6 µM nih.govoup.com |

| Processivity | Less defined for 18-hydroxylation | Processive multi-step oxidation for aldosterone aem-sbem.commdpi.com |

| Other Activities | 11β-hydroxylation of 11-deoxycortisol/DOC | 11β-hydroxylation of DOC, 18-oxidation of 18-hydroxycorticosterone |

Subcellular and Zonal Localization of Synthesis

The synthesis of steroid hormones in the adrenal cortex is highly organized, with specific enzymes localized to distinct cellular zones and subcellular compartments. The adrenal cortex is organized into three main zones: the zona glomerulosa (ZG), zona fasciculata (ZF), and zona reticularis (ZR). wikipedia.orgfrontiersin.orgwikipedia.orgnih.gov

Zona Glomerulosa (ZG): This outermost layer is primarily responsible for the synthesis of mineralocorticoids, predominantly aldosterone. The key enzyme for aldosterone synthesis, aldosterone synthase (CYP11B2), is exclusively or predominantly expressed in the ZG. wikipedia.orgaem-sbem.comwikipedia.orgfrontiersin.org CYP11B2 is located in the inner mitochondrial membrane. aem-sbem.com The ZG lacks the 17α-hydroxylase enzyme, preventing it from synthesizing cortisol. wikipedia.org

Zona Fasciculata (ZF): This middle layer is the primary site for glucocorticoid synthesis, producing cortisol in humans. wikipedia.orgfrontiersin.orgwikipedia.orgnih.gov The key enzyme for cortisol synthesis, 11β-hydroxylase (CYP11B1), is highly expressed in the ZF. aem-sbem.comwikipedia.orgfrontiersin.orgwikipedia.orgahajournals.org CYP11B1 is also located in the inner mitochondrial membrane. aem-sbem.com The ZF also contains the 17α-hydroxylase (CYP17A1) and 21-hydroxylase (CYP21A2) enzymes necessary for cortisol biosynthesis. aem-sbem.comscielo.br While primarily producing cortisol, the ZF can also contribute to 18-hydroxycortisol synthesis via CYP11B1. nih.govnih.gov

Zona Reticularis (ZR): The innermost cortical zone produces adrenal androgens. wikipedia.orgfrontiersin.orgwikipedia.orgnih.gov It also expresses CYP11B1, contributing to glucocorticoid synthesis. aem-sbem.comfrontiersin.org

Mitochondrial Location of Cytochrome P450 Enzymes

The synthesis of 18-hydroxylated corticosteroids is critically dependent on the activity of specific mitochondrial cytochrome P450 (CYP) enzymes. These enzymes are integral to the inner mitochondrial membrane and play a central role in the hydroxylation reactions that characterize steroidogenesis. frontiersin.orgoup.com

Two key mitochondrial CYP enzymes are involved: CYP11B1, also known as 11β-hydroxylase, and CYP11B2, commonly referred to as aldosterone synthase. frontiersin.orgoup.comwikipedia.orgnih.govrsc.org While both enzymes share significant sequence homology and catalyze 11β-hydroxylation, CYP11B2 possesses additional enzymatic activities, including 18-hydroxylation and 18-oxidation, which are essential for the final steps in aldosterone biosynthesis. oup.comwikipedia.orgrsc.orgoup.com

The conversion of cortisol to 18-hydroxycortisol involves the action of both CYP11B1 and CYP11B2, with CYP11B1 primarily responsible for the 11β-hydroxylation step and also capable of 18-hydroxylation. nih.govresearchgate.netebi.ac.ukunito.ituniprot.org CYP11B2, however, demonstrates greater efficiency in 18-hydroxylation reactions. nih.govresearchgate.net The electron transfer required for these mitochondrial P450 enzymes is facilitated by a two-protein system comprising ferredoxin reductase (FDXR) and ferredoxin (FDX), which receive electrons from NADPH. frontiersin.orgoup.com

Adrenal Zona Glomerulosa Contributions

The zona glomerulosa (ZG) of the adrenal cortex is the principal site for the synthesis of mineralocorticoids, most notably aldosterone. wikipedia.orgoup.comscielo.br This specialized function is attributed to the exclusive expression of the aldosterone synthase enzyme, CYP11B2, within the ZG. oup.comscielo.brnih.gov CYP11B2 catalyzes the sequential hydroxylation and oxidation steps necessary for converting 11-deoxycorticosterone (DOC) into aldosterone. oup.comwikipedia.orgrsc.orgoup.com

The synthesis of 18-oxocortisol, a hybrid steroid, also occurs primarily in the zona glomerulosa. This process requires the coordinated action of both CYP11B2 (aldosterone synthase) and CYP17A1 (17α-hydroxylase), with cortisol serving as a key substrate. nih.govnih.govresearchgate.net While the ZG typically lacks 17α-hydroxylase activity, the co-expression of CYP11B2 and CYP17A1 in certain ZG cells facilitates the synthesis of 18-oxocortisol. nih.govnih.gov Cortisol may access CYP11B2 in the ZG either through systemic circulation or via diffusion from adjacent zona fasciculata cells. nih.gov

18-Hydroxycorticosterone (18OHB) is another intermediate in aldosterone biosynthesis, produced from corticosterone by CYP11B2 in the ZG. rupahealth.comwikipedia.orgoup.com Small amounts of 18OHB may also be generated by CYP11B1. oup.com

Adrenal Zona Fasciculata Contributions and Specificities

The zona fasciculata (ZF) is primarily responsible for the synthesis of glucocorticoids, with cortisol being its main product. oup.comoup.comnih.govresearchgate.netoup.com This function relies on the activity of CYP11B1 (11β-hydroxylase), which converts 11-deoxycortisol to cortisol. oup.comoup.comnih.govresearchgate.netuniprot.orgoup.comoup.com

Significantly, CYP11B1, located in the ZF, can also catalyze the 18-hydroxylation of various steroid precursors, including 11-deoxycorticosterone and corticosterone, leading to the formation of 18-hydroxycorticosterone. frontiersin.orgrsc.orguniprot.org Furthermore, CYP11B1 can convert cortisol to 18-hydroxycortisol. nih.govresearchgate.netebi.ac.ukoup.comoup.comhmdb.ca While CYP11B1 possesses some 18-hydroxylation capacity, it lacks the 18-oxidation activity necessary for aldosterone production. frontiersin.orgrsc.orguniprot.org

The ZF typically does not express CYP11B2, the enzyme critical for aldosterone synthesis. oup.comscielo.brnih.gov However, in specific genetic conditions such as Glucocorticoid-Remediable Aldosteronism (GRA), a chimeric gene leads to the ectopic expression of CYP11B2 within the ZF. This abnormal localization exposes cortisol to aldosterone synthase, resulting in significantly increased synthesis of 18-hydroxycortisol and 18-oxocortisol. unito.itnih.gov

Extra-Adrenal Synthesis Pathways

While the adrenal cortex is the primary site for the synthesis of 18-hydroxylated corticosteroids, some research suggests the potential for extra-adrenal synthesis of these compounds from circulating cortisol. nih.govresearchgate.net However, the extent and physiological relevance of such extra-adrenal pathways remain less defined compared to the well-established adrenal synthesis routes.

Data Tables

Table 1: Key Cytochrome P450 Enzymes in 18-Hydroxylated Corticosteroid Synthesis

| Enzyme Name | Gene Name | Primary Location(s) | Key Activities | Substrates (Examples) | Products (Examples) |

| 11β-Hydroxylase | CYP11B1 | Zona Fasciculata | 11β-hydroxylation, 18-hydroxylation (limited) | 11-deoxycortisol, Cortisol, 11-deoxycorticosterone, Corticosterone | Cortisol, 18-Hydroxycortisol, 18-Hydroxycorticosterone |

| Aldosterone Synthase | CYP11B2 | Zona Glomerulosa | 11β-hydroxylation, 18-hydroxylation, 18-oxidation | 11-deoxycorticosterone, Corticosterone, Cortisol | Corticosterone, 18-Hydroxycorticosterone, Aldosterone, 18-Hydroxycortisol, 18-Oxocortisol |

| 17α-Hydroxylase/Lyase | CYP17A1 | Zona Fasciculata | 17α-hydroxylation, 17,20-lyase | Pregnenolone (B344588), Progesterone, 17α-hydroxypregnenolone | 17α-hydroxypregnenolone, 17α-hydroxyprogesterone, Dehydroepiandrosterone, Androstenedione, Cortisol (via 17α-OH) |

Table 2: Steroid Precursors and Products in 18-Hydroxylation Pathways

| Precursor | Key Enzymes Involved | Primary Product(s) | Secondary/Related Products | Adrenal Zone(s) Involved |

| Cortisol | CYP11B1, CYP11B2 | (No direct 18-hydroxylated product from cortisol alone) | 18-Hydroxycortisol (CYP11B1, CYP11B2), 18-Oxocortisol (CYP11B2) | Zona Fasciculata, Zona Glomerulosa |

| 11-Deoxycortisol | CYP11B1 | Cortisol | - | Zona Fasciculata |

| 11-Deoxycorticosterone | CYP11B1, CYP11B2 | Corticosterone (CYP11B1), Aldosterone (CYP11B2) | 18-Hydroxycorticosterone (CYP11B1, CYP11B2) | Zona Fasciculata, Zona Glomerulosa |

| Corticosterone | CYP11B2 | Aldosterone | 18-Hydroxycorticosterone (CYP11B2) | Zona Glomerulosa |

Compound List:

18-Hydroxycortisol (18-OHF)

18-Oxocortisol (18-oxoF)

18-Hydroxycorticosterone (18OHB)

Cortisol

Corticosterone

Aldosterone

11-Deoxycortisol

11-Deoxycorticosterone (DOC)

CYP11B1 (11β-hydroxylase)

CYP11B2 (Aldosterone Synthase)

CYP17A1 (17α-hydroxylase)

Regulation of 18 Hydroxylated Corticosteroid Production

Hormonal Regulatory Mechanisms

The production of 18-hydroxycortisone is primarily governed by the same hormonal axes that control the synthesis of major corticosteroids like cortisol and aldosterone (B195564). These include the hypothalamic-pituitary-adrenal (HPA) axis and the renin-angiotensin system (RAS).

Adrenocorticotropic Hormone (ACTH) Influence on Synthesis and Secretion

Adrenocorticotropic hormone (ACTH), the primary secretagogue of the adrenal cortex's zona fasciculata, is the most potent physiological regulator of this compound production. mdpi.comnih.gov The release of ACTH from the anterior pituitary stimulates the adrenal glands to produce cortisol, and in tandem, this compound. nih.govnih.gov Studies have consistently demonstrated that the administration of ACTH or its synthetic analogue, cosyntropin, leads to a significant increase in both plasma levels and urinary excretion of this compound. mdpi.comnih.govoup.com This indicates a direct stimulatory effect of ACTH on the enzymatic pathways responsible for this compound synthesis. The strong correlation between ACTH levels and this compound production underscores the latter's connection to the glucocorticoid pathway. In conditions of ACTH-dependent hypercortisolism, there is a corresponding elevation in this compound.

The table below summarizes the effects of ACTH administration on 18-oxocortisol (B1195184), a related compound, which reflects the broader impact on 18-hydroxylated steroid synthesis.

| Condition | Mean 18-oxocortisol Excretion (μ g/24h ) | Standard Deviation |

| Baseline | 1.16 | 0.5 |

| After ACTH Administration | 3.82 | 1.2 |

| Data derived from a study on the effects of ACTH on 18-oxocortisol excretion. elsevierpure.com |

Renin-Angiotensin System Modulation

While ACTH is the dominant regulator, the renin-angiotensin system (RAS) also exerts a modest influence on this compound secretion. mdpi.comoup.comscispace.com The RAS is the primary regulator of aldosterone production in the zona glomerulosa. sci-hub.se Activation of the RAS, typically through stimuli like dietary sodium restriction or upright posture, leads to the production of angiotensin II, which then stimulates the adrenal cortex. nih.govoup.com Research has shown that such activation results in a discernible, albeit less pronounced, increase in both plasma and urinary levels of this compound compared to the effect of ACTH. nih.govscispace.com For instance, two hours in a standing position was found to increase plasma this compound levels by 45-50%, a substantially smaller increase than the 180% rise observed for aldosterone under the same conditions. nih.gov This suggests that while the RAS can modulate this compound production, its role is secondary to that of ACTH.

The following table illustrates the impact of sodium restriction on the urinary excretion of 18-oxocortisol and aldosterone, highlighting the influence of the renin-angiotensin system.

| Condition | Mean 18-oxocortisol Excretion (μ g/24h ) | Mean Aldosterone Excretion (μ g/24h ) |

| Normal Sodium Diet | 1.5 | 6.6 |

| Sodium Restricted Diet | 8.54 | 39.7 |

| Data from a study on the effects of sodium restriction on urinary steroid excretion. elsevierpure.com |

Glucocorticoid Feedback and Suppression (e.g., Dexamethasone)

The production of this compound is subject to the negative feedback mechanism of the hypothalamic-pituitary-adrenal axis. mdpi.comoup.com Elevated levels of glucocorticoids, such as cortisol, inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus and ACTH from the pituitary gland. nih.govoncohemakey.com This feedback loop is a critical component of maintaining hormonal homeostasis.

The administration of potent synthetic glucocorticoids like dexamethasone (B1670325) effectively suppresses endogenous ACTH secretion. mdpi.comnih.govoncohemakey.com Consequently, this leads to a marked decrease in the production and secretion of this compound. mdpi.comnih.govscispace.comoncohemakey.com This suppressibility by dexamethasone is a key characteristic used in diagnostic evaluations of certain adrenal disorders and confirms the primary dependence of this compound synthesis on ACTH stimulation. researchgate.netnih.gov Following dexamethasone administration, plasma concentrations of this compound, along with cortisol and 18-hydroxycorticosterone (B144385), are significantly reduced. scispace.com

Genetic and Molecular Regulatory Factors

Beyond hormonal control, the production of this compound is significantly influenced by the genetic makeup of the steroidogenic enzymes and the molecular machinery that governs their expression.

Chimeric Gene Products and Their Impact on Enzyme Expression (e.g., CYP11B1/CYP11B2 Fusions)

A prime example of genetic influence on this compound production is seen in Familial Hyperaldosteronism Type I (FH-I), also known as Glucocorticoid-Remediable Aldosteronism (GRA). researchgate.net This condition arises from an unequal crossing-over event between the highly homologous CYP11B1 and CYP11B2 genes. The CYP11B1 gene encodes for 11β-hydroxylase, which is primarily responsible for the final step in cortisol synthesis in the zona fasciculata and is regulated by ACTH. elsevierpure.com The CYP11B2 gene encodes for aldosterone synthase, which catalyzes the final steps of aldosterone synthesis in the zona glomerulosa and is regulated by the renin-angiotensin system. elsevierpure.com

The genetic recombination in FH-I results in a chimeric or hybrid gene, where the ACTH-responsive promoter of the CYP11B1 gene is fused to the coding sequence of the CYP11B2 gene. This chimeric gene is then ectopically expressed in the ACTH-sensitive zona fasciculata. As a result, the aldosterone synthase enzyme is produced in a zone where it has access to cortisol, leading to the 18-hydroxylation of cortisol to produce this compound, and subsequently, 18-oxocortisol, in an ACTH-dependent manner. mdpi.com This leads to markedly elevated levels of these "hybrid steroids" in individuals with FH-I. researchgate.net In fact, high levels of urinary free this compound are a hallmark of this condition.

The following table shows a comparison of urinary free 18-hydroxycortisol levels in pediatric and adult patients with a chimeric gene.

| Patient Group | Median Urinary Free 18-hydroxycortisol (μmol/mol of creatinine) | Range (μmol/mol of creatinine) |

| Pediatric | 364 | 85 - 1040 |

| Adult | 348 | 236 - 667 |

| Data from a study on a family with a chimeric CYP11B1/CYP11B2 gene. |

Transcriptional Control and Gene Regulation

The synthesis of this compound is contingent on the expression of the CYP11B1 and CYP11B2 genes, which is controlled at the transcriptional level. nih.gov Both enzymes, 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), are capable of 18-hydroxylating cortisol to form this compound, although aldosterone synthase is more efficient at this reaction.

The transcription of CYP11B1 is primarily induced by ACTH through the cAMP signaling pathway. mdpi.comnih.gov This involves the activation of transcription factors such as cAMP response element-binding protein (CREB) and activating transcription factors (ATF-1, ATF-2) that bind to specific DNA sequences, like the Ad1 element, in the gene's promoter region. oncohemakey.com Another key transcription factor is Steroidogenic Factor-1 (SF-1), which binds to the Ad4 element and is crucial for maximal expression of CYP11B1. oncohemakey.com

The regulation of CYP11B2 transcription is mainly driven by angiotensin II and potassium levels. mdpi.com However, its promoter also contains CRE-like motifs, suggesting some level of cAMP responsiveness, though ACTH is not its primary regulator in vivo.

The expression of both genes is also influenced by other factors. Transposable elements, such as Alu and L1 elements, are found within the promoter regions of both CYP11B1 and CYP11B2 and can act as enhancers or blockers of promoter activity. scispace.comresearchgate.net Furthermore, epigenetic modifications, specifically DNA methylation, play a significant role. mdpi.com Hypomethylation (low levels of methylation) of the promoter regions of CYP11B1 and CYP11B2 is associated with increased gene expression, while hypermethylation (high levels of methylation) leads to gene silencing. mdpi.comnih.gov These epigenetic changes can be dynamic and respond to physiological stimuli, adding another layer of complexity to the regulation of this compound production. mdpi.com

Biological Roles and Biochemical Significance

Role of 18-Hydroxycorticosterone (B144385) as an Aldosterone (B195564) Biosynthetic Intermediate

18-Hydroxycorticosterone is a critical intermediate in the multi-step process of aldosterone synthesis, which occurs predominantly in the zona glomerulosa of the adrenal cortex nih.govrupahealth.comwikipedia.orgtestcatalog.org. The biosynthesis of aldosterone begins with cholesterol, which is converted through a series of enzymatic reactions. Progesterone is synthesized from pregnenolone (B344588) and then converted to 11-deoxycorticosterone (DOC). DOC is subsequently converted to corticosterone (B1669441) by the enzyme 11β-hydroxylase (CYP11B1) rupahealth.comtestcatalog.org. The crucial step in aldosterone formation involves the conversion of corticosterone to 18-hydroxycorticosterone, catalyzed by the enzyme aldosterone synthase (CYP11B2) rupahealth.comtestcatalog.orgnih.gov. This 18-hydroxylation is a defining step in the mineralocorticoid pathway. Subsequently, 18-hydroxycorticosterone is further processed by aldosterone synthase through an 18-oxidation step to yield aldosterone wikipedia.orgtestcatalog.orgnih.gov. While CYP11B2 is the primary enzyme responsible for both the 18-hydroxylation of corticosterone and the subsequent oxidation to aldosterone, small amounts of 18-hydroxycorticosterone may also be produced by the 11β-hydroxylase enzyme nih.gov. Serum concentrations of 18-hydroxycorticosterone are known to increase in response to stimuli that enhance aldosterone synthesis, such as sodium depletion and angiotensin II infusion nih.govoup.com.

Biological Activity and Receptor Interactions of 18-Hydroxylated Corticosteroids

While 18-hydroxycorticosterone is primarily recognized for its role as a biosynthetic intermediate, its direct biological activity and interaction with steroid hormone receptors have been investigated.

Mineralocorticoid Receptor Binding Affinity

Studies indicate that 18-hydroxycorticosterone possesses low affinity for the mineralocorticoid receptor (MR) nih.govrupahealth.comoup.com. Competitive binding studies using rat kidney cytosol have shown that 18-hydroxycorticosterone has a significantly lower affinity for the MR compared to aldosterone oup.comoup.comnih.gov. For instance, one study found its affinity to be only 8.1% of that of aldosterone for the MR nih.gov. This low binding affinity suggests that 18-hydroxycorticosterone is unlikely to exert significant direct mineralocorticoid effects under physiological conditions, even when present in elevated concentrations rupahealth.comoup.com.

Glucocorticoid Receptor Binding Affinity

Similarly, 18-hydroxycorticosterone exhibits low affinity for the glucocorticoid receptor (GR) oup.comoup.comnih.govebi.ac.ukresearchgate.net. In competition binding assays, its affinity for GR was found to be considerably lower than that of classical glucocorticoids like dexamethasone (B1670325) or cortisol oup.comnih.gov. The free concentration of 18-hydroxycorticosterone, combined with its relatively low affinity for both MR and GR, effectively excludes it from significantly occupying these receptor sites under normal physiological circumstances oup.com.

Metabolic Fate and Downstream Products

The metabolic fate of 18-hydroxycorticosterone involves its conversion to aldosterone and its potential transformation into other related steroid derivatives.

Conversion of 18-Hydroxycorticosterone to Aldosterone

The primary metabolic fate of 18-hydroxycorticosterone is its conversion to aldosterone nih.govrupahealth.comwikipedia.orgtestcatalog.orgnih.gov. This transformation is mediated by the enzyme aldosterone synthase (CYP11B2) through an 18-oxidation step testcatalog.orgnih.gov. This enzymatic process converts the hydroxyl group at the 18-position of 18-hydroxycorticosterone into an aldehyde group, forming aldosterone. While this conversion occurs in the zona glomerulosa, studies have also investigated the efficiency of this process in various experimental models nih.govoup.com. For example, 21-hydroxy-11,18-oxido-4-pregnene-3,20-dione (18-DAL) has been identified as a metabolic intermediate that is hydroxylated to aldosterone in the presence of malate (B86768) and NADP+, indicating its role in the pathway from 18-hydroxycorticosterone to aldosterone wikipedia.org.

Formation of 18-Oxocortisol (B1195184) from 18-Hydroxycortisol

The outline also references the formation of 18-oxocortisol from 18-hydroxycortisol. These compounds, often termed "hybrid steroids," are derivatives of cortisol that exhibit characteristics of both cortisol (zona fasciculata product) and aldosterone (zona glomerulosa product) oup.comebi.ac.ukresearchgate.netahajournals.orgresearchgate.netnih.gov. 18-Hydroxycortisol (18OHF) can be synthesized by both 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) from cortisol, although CYP11B1 is thought to be the primary source in the zona fasciculata ebi.ac.ukresearchgate.netnih.gov. In contrast, 18-oxocortisol (18oxoF) is exclusively produced by aldosterone synthase (CYP11B2) using cortisol or 11-deoxycortisol as substrates ebi.ac.ukresearchgate.netresearchgate.netnih.gov. While 18-hydroxycortisol has negligible biological activity, 18-oxocortisol exhibits very low mineralocorticoid and glucocorticoid activity, approximately 0.6-1.3% of aldosterone and 3-4% of cortisol, respectively nih.govunito.it. Elevated levels of these "hybrid steroids" are observed in conditions like primary aldosteronism, particularly in aldosterone-producing adenomas (APA) and glucocorticoid-remediable aldosteronism (GRA), suggesting their utility as biomarkers in diagnosing and subtyping adrenal disorders oup.comresearchgate.netahajournals.orgunito.itresearchgate.net.

Data Tables

While specific quantitative data for all sections are not consistently presented in a tabular format across the search results, the following table summarizes known receptor binding affinities for 18-hydroxycorticosterone relative to aldosterone and corticosterone.

Table 1: Relative Receptor Binding Affinities of 18-Hydroxycorticosterone

| Steroid | Mineralocorticoid Receptor (MR) Affinity | Glucocorticoid Receptor (GR) Affinity | Source |

| 18-Hydroxycorticosterone | Low (approx. 8.1% of Aldosterone) | Low (approx. 0.2% of Dexamethasone) | oup.comoup.comnih.govnih.gov |

| Aldosterone | 100% (Reference) | Intermediate | oup.comoup.comnih.govnih.gov |

| Corticosterone | Intermediate | High (Reference for GR) | oup.comoup.comnih.gov |

| Dexamethasone | Low | 100% (Reference for GR) | oup.comoup.comnih.govnih.gov |

Note: Affinities are presented as relative percentages where available and indicated. Direct comparisons can vary between studies due to differing methodologies.

The limited direct receptor binding affinity of 18-hydroxycorticosterone underscores its primary significance as a precursor molecule rather than an active hormone in its own right. Its role as an intermediate in the critical pathway to aldosterone highlights its importance in maintaining mineralocorticoid homeostasis.

Advanced Analytical Methodologies for Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has emerged as the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for the precise identification and quantification of 18-hydroxycortisone, even at low physiological concentrations. Coupled with chromatographic separation techniques, MS minimizes interferences from structurally similar steroids, a common challenge in steroid hormone research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the simultaneous measurement of multiple steroids, including this compound, in a single analytical run. rupahealth.com This method offers high throughput and specificity, making it ideal for comprehensive steroid profiling in research studies.

Recent advancements in LC-MS/MS have enabled the development of robust assays for quantifying this compound in various biological samples, such as plasma and urine. nih.govnih.gov These methods are crucial for investigating the roles of this compound in conditions like primary aldosteronism. nih.govnih.gov For instance, a validated LC-MS/MS method for the simultaneous quantification of 18-hydroxycorticosterone (B144385), 18-hydroxycortisol, and 18-oxocortisol (B1195184) in human plasma demonstrated excellent linearity and low limits of quantification, proving its suitability for clinical research. nih.gov

Research has shown that urinary 18-hydroxycortisol levels, as measured by LC-MS/MS, can be a useful biomarker. One study found significantly higher urinary excretion of 18-hydroxycortisol in patients with aldosterone-producing adenoma (APA) compared to those with idiopathic hyperaldosteronism (IHA) and essential hypertension (EH). nih.gov

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for this compound in Plasma nih.gov

| Parameter | This compound (18-OHF) |

| Linearity Range | 20 - 3000 pg/mL |

| Correlation Coefficient (r²) | 0.997 |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL |

Gas chromatography-mass spectrometry (GC-MS) is another established technique for steroid analysis. While it often requires a more extensive sample preparation process involving derivatization to make the steroids volatile, GC-MS can provide excellent chromatographic resolution and structural information.

In the context of this compound research, GC-MS has been utilized for the comprehensive profiling of urinary steroid metabolites. alpco.com A recently validated GC-MS method for the quantification of 32 urinary steroid metabolites, including those in the mineralocorticoid pathway, demonstrated high selectivity and accuracy. alpco.com Although sometimes considered more labor-intensive than LC-MS/MS, GC-MS remains a powerful tool, particularly for resolving complex steroid mixtures and providing definitive spectral data for identification. restek.comahajournals.orgnih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), offers superior mass accuracy and resolution compared to standard tandem mass spectrometry. restek.comahajournals.orgnih.gov This capability is particularly valuable for untargeted metabolomics and the identification of novel or unexpected metabolites of this compound. restek.comahajournals.orgnih.gov

A validated LC-HRMS method for the simultaneous quantification of cortisol, cortisone, 6β-hydroxycortisol, and 18-hydroxycortisol in human urine highlights the power of this technique. restek.comahajournals.orgnih.gov The high analytical specificity of LC-HRMS allows for accurate mass measurements, which can aid in the identification of other clinically relevant compounds or drugs in a sample. restek.comahajournals.orgnih.gov The full-scan acquisition capabilities of HRMS provide a comprehensive snapshot of the sample's composition, which can be retrospectively analyzed for new compounds of interest. restek.comahajournals.orgnih.gov

Immunoassay Techniques in Research Settings (e.g., ELISA, RIA)

Before the widespread adoption of mass spectrometry, immunoassays such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) were the primary methods for quantifying this compound. These techniques rely on the specific binding of an antibody to the target analyte. While generally less specific than MS-based methods, they can be valuable in certain research applications due to their high throughput and cost-effectiveness.

An enzyme immunoassay for serum 18-hydroxycorticosterone has been established, demonstrating its utility in clinical applications. nih.gov Similarly, a direct radioimmunoassay (RIA) using an 125I label has been developed for the measurement of 18-hydroxycortisol in plasma and urine. nih.gov This RIA was able to discriminate between different forms of primary aldosteronism based on urinary concentrations of the steroid. nih.gov

However, a significant drawback of immunoassays is their susceptibility to cross-reactivity with other structurally related steroids, which can lead to inaccurate results. restek.comahajournals.orgnih.gov For this reason, data obtained from immunoassays in a research setting should be interpreted with caution, and confirmation with a more specific method like LC-MS/MS is often recommended. Despite this limitation, a study reported that an ELISA method for plasma 18-hydroxycortisol was reliable for detecting glucocorticoid-remediable aldosteronism. ahajournals.org

Table 2: Comparison of Analytical Methodologies for this compound

| Feature | LC-MS/MS | GC-MS | Immunoassays (ELISA, RIA) |

| Specificity | High | High | Moderate to High |

| Sensitivity | High | High | Moderate to High |

| Throughput | High | Moderate | High |

| Sample Prep | Moderate | Extensive (derivatization) | Minimal |

| Multiplexing | Excellent | Good | Limited |

| Cost | High | High | Low to Moderate |

Sample Preparation and Matrix Considerations for Accurate Quantification in Research Studies

The accuracy of any analytical method for this compound quantification is heavily dependent on the sample preparation procedure. The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the analyte to a level suitable for detection.

Common sample preparation techniques for this compound analysis include:

Solid-Phase Extraction (SPE) : This is a widely used method for cleaning up and concentrating steroid samples from urine and plasma before LC-MS/MS analysis. researchgate.net

Liquid-Liquid Extraction (LLE) : This technique is also frequently employed to separate steroids from the sample matrix. restek.comahajournals.orgnih.gov

Dilute-and-Shoot : For some applications, particularly with less complex matrices or highly sensitive instruments, a simple dilution of the sample followed by direct injection into the LC-MS/MS system may be sufficient. thermofisher.com

The choice of sample preparation method depends on the biological matrix, the analyte concentration, and the analytical technique being used. For example, urine samples often require more extensive cleanup than plasma samples due to the presence of a wider range of potentially interfering compounds.

Matrix effects are a significant consideration in LC-MS/MS analysis. These effects occur when components of the biological matrix co-elute with the analyte of interest and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification. The use of stable isotope-labeled internal standards that closely mimic the behavior of the analyte during both sample preparation and analysis is a critical strategy to compensate for matrix effects and ensure accurate results. nih.gov

Comparative Biochemical Studies and Translational Research Models

Cross-Species Analysis of 18-Hydroxylated Steroid Pathways (e.g., Bovine, Rat, Bullfrog Models)

The biosynthesis of 18-hydroxylated steroids, including 18-hydroxycortisone, exhibits considerable diversity across different species. These variations are primarily due to differences in the expression and substrate specificity of the enzymes involved in steroidogenesis, particularly those of the cytochrome P450 family.

Bovine Models: The bovine adrenal gland has been a valuable model for studying the synthesis of this compound. Research using bovine adrenal slices has demonstrated that 18-hydroxycortisol and its precursor, cortisol, are produced in the adrenal cortex. nih.gov The production of these steroids is localized, with 18-hydroxycortisol being primarily synthesized in the outer slices of the adrenal gland. nih.gov This localization is attributed to the co-expression of cytochrome P-450 corticosterone (B1669441) methyl oxidase I and II and 17α-hydroxylase in this region. nih.gov

Rat Models: In contrast to humans and bovines, the primary glucocorticoid in rats is corticosterone, not cortisol. This fundamental difference in the steroidogenic pathway has significant implications for the production of this compound. While rats possess the enzymatic machinery for 18-hydroxylation, the substrate for the synthesis of this compound, which is cortisol, is not a major adrenal product. However, studies using rat adrenal sections have been instrumental in visualizing the distribution of various steroids, including 18-hydroxycorticosterone (B144385), a related 18-hydroxylated steroid. ahajournals.org

Bullfrog Models: The bullfrog (Rana catesbeiana) represents an important non-mammalian vertebrate model for steroidogenesis research. Amphibian adrenal tissue is capable of producing a wide array of corticosteroids, and studies in bullfrogs have provided key insights into the evolution of steroidogenic pathways. While specific data on this compound synthesis in bullfrogs is limited, their adrenal glands are known to produce aldosterone (B195564) and other corticosteroids, suggesting the presence of 18-hydroxylating enzymes.

| Species | Primary Glucocorticoid | Key Steroidogenic Enzymes | Relevance to this compound Research |

|---|---|---|---|

| Bovine | Cortisol | CYP11B1, CYP11B2, CYP17A1 | Direct model for studying this compound synthesis from its natural precursor. |

| Rat | Corticosterone | CYP11B1, CYP11B2 | Model for studying 18-hydroxylation of corticosterone and the regulation of aldosterone synthase. |

| Bullfrog | Corticosterone and Aldosterone | Homologs of mammalian steroidogenic enzymes | Provides evolutionary insights into the origins and regulation of 18-hydroxylation pathways. |

In Vitro Models for Studying Steroidogenesis (e.g., Adrenal Cell Cultures, Transfected Cell Lines)

In vitro models are indispensable for dissecting the molecular mechanisms underlying this compound synthesis. These systems allow for controlled experiments to investigate the function of specific enzymes, the regulation of gene expression, and the effects of various stimuli on steroid production.

Adrenal Cell Cultures: Primary cultures of adrenal cells from various species, including bovine and human, have been used to study steroidogenesis. tohoku.ac.jpresearchgate.net These cultures maintain the physiological characteristics of adrenal cells for a limited time, allowing for the investigation of hormonal regulation and enzymatic activity in a more natural context. For instance, studies with bovine adrenocortical zona glomerulosa cells have been crucial in understanding the synthesis of aldosterone and related 18-hydroxylated steroids.

Transfected Cell Lines: A powerful tool for studying steroidogenic enzymes is the use of non-steroidogenic cell lines that are genetically engineered to express specific steroidogenic enzymes. V79 Chinese hamster lung cells are a common choice for such studies. By transfecting these cells with the genes for human CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), researchers can individually assess the enzymatic activity of these proteins. endocrine-abstracts.orgnih.gov Such studies have shown that both enzymes can synthesize 18-hydroxycortisol from cortisol, but only aldosterone synthase can further convert it to 18-oxocortisol (B1195184). endocrine-abstracts.orgnih.gov

The human adrenocortical carcinoma cell line, H295R, is another widely used in vitro model. tohoku.ac.jpmdpi.com These cells express most of the key enzymes required for adrenal steroidogenesis and can produce mineralocorticoids, glucocorticoids, and androgens. tohoku.ac.jpmdpi.com The H295R cell line and its various substrains are valuable for studying the regulation of the entire steroidogenic pathway and for screening compounds that may modulate steroid synthesis. tohoku.ac.jp

| Model | Description | Key Findings for this compound |

|---|---|---|

| Bovine Adrenal Cell Cultures | Primary cells isolated from the bovine adrenal cortex. | Demonstrate the production of 18-hydroxycortisol in a near-physiological setting. |

| Transfected V79 Cells | Non-steroidogenic cells expressing specific human steroidogenic enzymes (e.g., CYP11B1, CYP11B2). | Elucidated the distinct roles of 11β-hydroxylase and aldosterone synthase in this compound synthesis. endocrine-abstracts.orgnih.gov |

| H295R Cell Line | Human adrenocortical carcinoma cell line capable of producing a wide range of steroids. | Provides a comprehensive model to study the regulation of the entire steroidogenic cascade leading to this compound. tohoku.ac.jpmdpi.com |

Animal Models in Steroid Hormone Research

Animal models are essential for understanding the physiological and pathophysiological roles of this compound in a whole-organism context. These models allow for the investigation of the systemic effects of altered this compound levels and the development of potential therapeutic strategies.

Genetically engineered mouse models have been particularly useful in studying conditions associated with elevated this compound, such as primary aldosteronism. nih.gov While mice primarily produce corticosterone, models with dysregulated aldosterone synthesis can provide insights into the mechanisms that may also affect the production of other 18-hydroxylated steroids. nih.gov For example, mouse models with altered expression of genes involved in aldosterone synthesis have been developed to study the consequences of mineralocorticoid excess. nih.gov

The rat is another important animal model in adrenal research. Although, like mice, they are corticosterone-dominant, their larger size facilitates certain experimental procedures. Studies involving adrenalectomized rats have been used to assess the mineralocorticoid and glucocorticoid activity of various steroids, including synthetic 18-hydroxylated compounds.

| Animal Model | Primary Glucocorticoid | Application in this compound Research |

|---|---|---|

| Mouse (Genetically Engineered) | Corticosterone | Models of primary aldosteronism provide insights into the regulation and consequences of excess 18-hydroxylated steroid production. nih.gov |

| Rat | Corticosterone | Used in bioassays to determine the biological activity of 18-hydroxylated steroids and for in situ analysis of adrenal steroidogenesis. ahajournals.org |

Future Directions in 18 Hydroxylated Corticosteroid Research

Elucidation of Novel Metabolic Pathways and Intermediates

While the primary synthesis of 18-hydroxycortisone is understood to occur in the adrenal cortex, the complete metabolic network and its regulation are not fully mapped. nih.gov The synthesis requires the action of both aldosterone (B195564) synthase (found in the zona glomerulosa) and 17α-hydroxylase (active in the zona fasciculata), with cortisol serving as the principal substrate. nih.gov However, the precise mechanisms governing this "hybrid" synthesis are an area of active investigation.

Future research will likely focus on:

Substrate Specificity: Investigating the factors that cause the corticosterone (B1669441) methyl oxidase system of aldosterone-producing cells to exhibit diminished substrate specificity, thereby accepting cortisol as a suboptimal substrate for 18-hydroxylation. nih.gov This could be particularly relevant in hypertensive disorders where a "derangement in adrenocortical functional zonation" may allow glucocorticoid products to access the mineralocorticoid-biosynthesizing machinery. nih.gov

Regulatory Factors: Beyond the known regulation by ACTH and the renin-angiotensin system, research is needed to identify other potential hormones, cytokines, or intracellular signaling molecules that may modulate the 18-hydroxylation of cortisol. nih.govnih.gov

Pathophysiological Pathways: In conditions like primary aldosteronism, the urinary excretion of this compound is significantly increased. nih.gov Elucidating the specific metabolic shifts that lead to this overproduction could reveal novel therapeutic targets or more specific diagnostic markers.

Investigation of Non-Adrenal Synthesis and Metabolism Sites

The adrenal gland is considered the primary site of this compound synthesis. However, emerging evidence suggests the possibility of extra-adrenal production. A pivotal study demonstrated that in patients with adrenal insufficiency receiving hydrocortisone (B1673445) maintenance therapy, this compound and its metabolite 18-oxocortisol (B1195184) were detectable. nih.gov This finding strongly suggests that these 18-oxygenated steroids can be synthesized from circulating cortisol at extra-adrenal sites. nih.gov

Prospective research in this domain will involve:

Identifying Synthesis Sites: Employing sensitive techniques to screen various tissues and organs for the presence of enzymes capable of 18-hydroxylating cortisol. Potential candidate sites could include vascular endothelium, cardiac tissue, or parts of the central nervous system where mineralocorticoid receptors are present and local steroid metabolism occurs.

Enzymatic Machinery: Characterizing the enzymes responsible for extra-adrenal synthesis. While aldosterone synthase (CYP11B2) is the primary candidate, researchers may investigate whether other cytochrome P450 enzymes could perform this function under specific physiological or pathological conditions.

Physiological Relevance: Determining the biological significance of locally produced this compound in non-adrenal tissues. This could involve exploring its potential paracrine or autocrine roles in regulating local blood flow, inflammation, or cell growth.

Advanced Structural-Functional Analysis of Steroidogenic Enzymes

The synthesis of this compound from cortisol is catalyzed by cytochrome P450 enzymes, primarily aldosterone synthase (CYP11B2) and, to a lesser extent, 11β-hydroxylase (CYP11B1). nih.gov Functional studies have shown that aldosterone synthase is more efficient at the 18-hydroxylation of cortisol than 11β-hydroxylase. nih.gov A deeper understanding of the structural basis for this activity is a key future goal.

Key research initiatives will include:

High-Resolution Structural Studies: Utilizing advanced techniques like X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of CYP11B2 and CYP11B1 while they are bound to cortisol. This would illuminate the precise orientation of the substrate in the active site that facilitates 18-hydroxylation.

Enzyme-Partner Interactions: Investigating the structural and functional impact of interactions between steroidogenic enzymes and their redox partner proteins, such as adrenodoxin (B1173346). nih.gov Studies on CYP11B2 have shown that its interaction with adrenodoxin can cause allosteric effects, influencing substrate binding and inhibitor efficacy. nih.gov Understanding how this interaction specifically affects the processing of cortisol is a critical next step.

Comparative Analysis: Further structural comparisons between CYP11B2 and CYP11B1 can reveal the specific amino acid residues that confer the higher 18-hydroxylase efficiency upon CYP11B2. nih.gov This knowledge is fundamental for understanding the unique functions of these closely related enzymes.

| Enzyme | Primary Location | Primary Function | Efficiency in 18-Hydroxylation of Cortisol | Reference |

|---|---|---|---|---|

| Aldosterone Synthase (CYP11B2) | Adrenal Zona Glomerulosa | Aldosterone Synthesis | More Efficient | nih.gov |

| 11β-Hydroxylase (CYP11B1) | Adrenal Zona Fasciculata | Cortisol Synthesis | Less Efficient | nih.gov |

Development of Enhanced and Highly Specific Research Methodologies

The accuracy of research into this compound is fundamentally dependent on the quality of the methods used for its detection and quantification. Over the years, methodologies have progressed significantly from less specific immunoassays to more precise chromatographic techniques. nih.gov

Future developments are expected in the following areas:

Mass Spectrometry Advancement: The current preferred technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov The development of more accessible and routine Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methods will allow for the simultaneous and highly specific quantification of this compound along with a panel of other related steroids from a single sample. endocrine-abstracts.org This enhances throughput and provides a more comprehensive view of the steroid metabolome.

Increased Sensitivity: Creating assays with even lower limits of detection will be crucial for accurately measuring the very low concentrations of this compound in extra-adrenal tissues or in specific physiological states.

Standardization and Accessibility: While advanced mass spectrometry techniques are powerful, they can be costly and are not universally available. nih.gov Future efforts will likely focus on developing standardized protocols and more cost-effective platforms to facilitate wider adoption in both research and clinical settings.

| Methodology | Key Characteristics | Reference |

|---|---|---|

| Direct Radioimmunoassay (RIA) | Early method, potential for cross-reactivity. | nih.gov |

| HPLC followed by RIA | Improved specificity by separating steroids before immunoassay. | nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilized specific monoclonal antibodies for more direct measurement. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and accuracy; considered the preferred technique. | nih.govnih.gov |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Emerging method for simultaneous quantification of multiple steroid metabolites with high analytical specificity. | endocrine-abstracts.org |

Q & A

Q. Q1. What are the established synthetic pathways for 18-hydroxycortisone, and what analytical techniques are critical for confirming its structural identity and purity?

Methodological Answer: The synthesis of this compound involves selective hydroxylation of cortisone at the C18 position. A seminal study by Gomez-Sanchez et al. (1985) outlines a multi-step process using enzymatic or chemical hydroxylation, followed by purification via column chromatography . Key analytical validation steps include:

- Nuclear Magnetic Resonance (NMR) for stereochemical confirmation.

- High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (LC-MS) to verify purity (>95%) and molecular weight .

- Melting point analysis to cross-check against literature values (e.g., 218–220°C) .

Note: For reproducibility, experimental protocols must specify reaction conditions (e.g., temperature, solvent ratios) and spectral data in supplementary materials .

Q. Q2. How should researchers design experiments to assess this compound’s biological activity in in vitro models?

Methodological Answer:

- Dose-response studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine EC50/IC50 values. Include positive controls (e.g., cortisol) and solvent controls (e.g., DMSO ≤0.1%) .

- Cell viability assays : Pair activity assays with MTT or ATP-based viability tests to distinguish cytotoxicity from specific pharmacological effects .

- Replicates : Perform ≥3 biological replicates with technical duplicates to account for biological variability .

- Data reporting : Include raw data tables with mean ± SEM and statistical tests (e.g., ANOVA) in supplementary files .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across different experimental models?

Methodological Answer: Discrepancies in binding data (e.g., glucocorticoid vs. mineralocorticoid receptors) often arise from:

- Assay variability : Compare methodologies (e.g., radioligand binding vs. reporter gene assays) .

- Species-specific receptor isoforms : Validate findings using human recombinant receptors vs. animal tissue extracts .

- Statistical reanalysis : Apply meta-analysis tools to aggregate data from multiple studies, adjusting for batch effects or normalization errors .

Example: A 2021 study resolved conflicting neuroprotective data by standardizing cell culture conditions (e.g., serum-free media, hypoxia duration) .

Q. Q4. What strategies are recommended for optimizing this compound synthesis yields while minimizing byproducts?

Methodological Answer:

- Catalyst screening : Test transition-metal catalysts (e.g., Fe²⁺/α-ketoglutarate-dependent hydroxylases) to improve regioselectivity at C18 .

- Reaction monitoring : Use inline FTIR or HPLC to detect intermediates (e.g., 18-oxocortisol) and adjust reaction kinetics .

- Byproduct characterization : Employ tandem MS/MS to identify and quantify degradation products (e.g., 11-dehydro derivatives) .

Data-driven approach: A 1985 study achieved 72% yield by optimizing pH (7.4) and temperature (37°C) during enzymatic hydroxylation .

Q. Q5. How should subgroup analyses in pharmacological studies of this compound be reported to avoid bias in non-randomized samples?

Methodological Answer:

- Pre-specification : Define subgroups (e.g., sex, genetic variants) a priori in the study protocol to reduce Type I errors .

- Transparency : Report baseline characteristics of subgroups and use adjusted p-values (e.g., Bonferroni correction) for multiple comparisons .

- Limitations : Acknowledge reduced statistical power in small subgroups and avoid overinterpretation of exploratory findings .

Methodological and Reporting Standards

Q. Q6. What are the minimum data requirements for publishing this compound research to ensure reproducibility?

Methodological Answer:

- Chemical characterization : Full spectral data (¹H/¹³C NMR, HRMS) and purity metrics (HPLC chromatograms) .

- Biological assays : Detailed protocols for cell lines, passage numbers, and assay conditions (e.g., incubation time, CO₂ levels) .

- Statistical rigor : Raw datasets, software tools (e.g., GraphPad Prism version), and code for custom analyses (R/Python) in supplementary materials .

Q. Q7. How should researchers handle missing data in longitudinal studies involving this compound pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.